molecular formula C11H21NO7 B611187 t-Boc-Aminooxy-PEG2-CH2CO2H CAS No. 2098983-14-1

t-Boc-Aminooxy-PEG2-CH2CO2H

Cat. No.: B611187
CAS No.: 2098983-14-1
M. Wt: 279.29
InChI Key: NACXAXGVXHCHTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

t-Boc-Aminooxy-PEG2-CH2CO2H is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains a Boc-protected aminooxy group and a terminal carboxylic acid. The compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The Boc-protected amine can be deprotected under mild acidic conditions .

Mechanism of Action

Target of Action

The primary target of t-Boc-Aminooxy-PEG2-CH2CO2H is primary amine groups . These groups are prevalent in biological systems, particularly in proteins and peptides, where they play crucial roles in molecular interactions and biochemical reactions .

Mode of Action

This compound interacts with its targets through the formation of a stable amide bond . The terminal carboxylic acid of the compound reacts with primary amine groups in the presence of activators such as EDC or HATU . The Boc-protected amine can be deprotected under mild acidic conditions .

Biochemical Pathways

Instead, it serves as a linker molecule that can connect different biomolecules together . This property makes it useful in the field of bioconjugation, where it can be used to construct complex molecules with specific functionalities .

Pharmacokinetics

ItsPEG spacer is known to increase solubility in aqueous media , which could potentially enhance its bioavailability

Result of Action

The primary result of this compound’s action is the formation of a stable amide bond with primary amine groups . This allows it to serve as a linker, connecting different biomolecules together . The exact molecular and cellular effects would depend on the specific biomolecules being linked.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of activators such as EDC or HATU is necessary for it to form an amide bond with primary amine groups . Additionally, the Boc-protected amine can be deprotected under mild acidic conditions , suggesting that the compound’s action could be influenced by pH. Its hydrophilic PEG spacer also increases its solubility in aqueous media , which could affect its distribution and efficacy in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Boc-Aminooxy-PEG2-CH2CO2H involves the reaction of a PEG linker with a Boc-protected aminooxy group and a terminal carboxylic acid. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) to form a stable amide bond .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .

Biological Activity

t-Boc-Aminooxy-PEG2-CH2CO2H is a polyethylene glycol (PEG) derivative that features a tert-butyloxycarbonyl (Boc)-protected aminooxy group and a terminal carboxylic acid. This compound is primarily utilized in biochemical and pharmaceutical applications due to its ability to modify proteins, peptides, and other biomolecules, thereby influencing their activity and interactions. The PEG spacer enhances solubility in aqueous environments, making it suitable for biological systems.

Chemical Structure and Properties

  • Molecular Formula: C11H21NO7
  • Molecular Weight: 279.3 g/mol
  • Purity: 98%
  • Storage Conditions: -20°C

The structure of this compound allows it to engage in various chemical reactions, particularly with primary amines, facilitating the formation of stable amide bonds.

The primary mode of action for this compound involves the reaction of its terminal carboxylic acid with primary amines in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide). This reaction leads to the formation of stable amide bonds, which can significantly alter the structure and function of target biomolecules.

Biochemical Pathways

The biochemical pathways influenced by this compound depend on the specific primary amine-containing molecules it targets. By forming stable amide bonds, it can modify cellular processes such as:

  • Cell signaling pathways
  • Gene expression
  • Cellular metabolism

Applications in Research and Medicine

This compound has diverse applications across various fields:

  • Bioconjugation : Used to attach biomolecules such as proteins and peptides to PEG chains, enhancing their solubility and stability.
  • Drug Delivery : Improves pharmacokinetics and bioavailability of therapeutic agents by facilitating PEGylation.
  • Crosslinking Reagent : Acts as a crosslinking agent in the synthesis of complex molecules and polymers.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of t-Boc-Aminooxy-PEG derivatives in various applications:

Study 1: Protein Modification

A study demonstrated that the conjugation of this compound to specific proteins altered their activity and localization within cellular environments. This modification resulted in enhanced stability and prolonged circulation time in vivo.

Study 2: Drug Delivery Systems

Research involving drug delivery systems showed that PEGylated compounds using t-Boc-Aminooxy derivatives exhibited improved solubility and reduced immunogenicity, leading to better therapeutic outcomes.

Summary Table of Biological Activities

Activity Description
Protein ModificationAlters activity, localization, and stability of proteins
Gene ExpressionInfluences transcriptional activity through modified protein interactions
Cellular MetabolismAffects metabolic pathways via altered enzyme activity
Drug DeliveryEnhances solubility and bioavailability of therapeutic agents

Properties

IUPAC Name

2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO7/c1-11(2,3)19-10(15)12-18-7-6-16-4-5-17-8-9(13)14/h4-8H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACXAXGVXHCHTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
t-Boc-Aminooxy-PEG2-CH2CO2H
Reactant of Route 2
Reactant of Route 2
t-Boc-Aminooxy-PEG2-CH2CO2H
Reactant of Route 3
Reactant of Route 3
t-Boc-Aminooxy-PEG2-CH2CO2H
Reactant of Route 4
t-Boc-Aminooxy-PEG2-CH2CO2H
Reactant of Route 5
t-Boc-Aminooxy-PEG2-CH2CO2H
Reactant of Route 6
t-Boc-Aminooxy-PEG2-CH2CO2H

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.